molecular formula C19H17FN2OS B2814308 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1705720-43-9

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2814308
CAS No.: 1705720-43-9
M. Wt: 340.42
InChI Key: BHWJTPGUZQSFFC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure, which integrates fluorophenyl, thiophene, and pyridine rings, is frequently explored in the development of pharmacologically active compounds . This specific architecture is common in scaffolds designed to target protein kinases . The compound's framework is considered a valuable template for researching new therapeutic agents, particularly in oncology and inflammation . The mechanism of action for related compounds often involves interaction with enzyme binding sites, such as the ATP-binding pocket of kinases. The pyridine moiety can act as a key hinge-binding region, while the thiophene and fluorophenyl groups can contribute to potency and selectivity by occupying hydrophobic regions . Researchers utilize this compound as a critical intermediate or lead structure for further chemical optimization, investigating structure-activity relationships (SAR) to enhance affinity and overcome challenges like drug resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJTPGUZQSFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced via electrophilic aromatic substitution.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: The thiophenyl-pyridinyl moiety can be synthesized through a series of reactions involving thiophene and pyridine derivatives, often using palladium-catalyzed cross-coupling reactions.

    Amide Bond Formation: The final step involves coupling the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block. It can be utilized in various reactions such as:

  • Oxidation : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions are possible depending on the reactive sites present.

These reactions are foundational for creating more complex molecules in pharmaceutical chemistry.

Biology

The biological activities of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been investigated extensively:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
    • Case Study : A study indicated that the compound inhibited the growth of specific bacterial strains effectively, demonstrating its potential as an antimicrobial agent.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin.
    • Mechanism of Action : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through non-covalent interactions with proteins involved in cell survival pathways.

Medicine

The therapeutic potential of this compound extends to:

  • Anti-inflammatory Effects : Research suggests that it can reduce pro-inflammatory cytokine production in models of inflammation, indicating its potential use in treating inflammatory diseases.
    • Clinical Relevance : Its ability to modulate inflammatory responses could lead to new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

  • Material Science : It is being explored for developing advanced materials due to its unique chemical structure.
  • Precursor in Synthesis : The compound acts as a precursor for synthesizing functionalized compounds that have applications in various fields, including agriculture and materials science.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Propanamide Derivatives
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents / Key Features
3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide C₁₉H₁₇FN₂OS 340.41 2-fluorophenyl, pyridinylmethyl-thiophene
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole-oxadiazole hybrid, 3-methylphenyl
N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (42) C₂₅H₃₀F₂N₃O₄S 542.58 Hexyloxy-pyridine, trifluoromethyl, sulfonamide
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide C₁₆H₁₉FN₂OS 322.40 4-fluorobenzylthio, pyrazole-methyl
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P10) C₁₉H₁₉F₂N₃OS₂ 443.50 Difluorocyclopropylthio, thiazole-pyridine, propargyl

Key Observations :

  • The 2-fluorophenyl group is a common feature in the main compound and compound 42 , suggesting shared electronic or steric properties that may influence receptor binding.
  • Sulfonamide (42 ) and thioether (P10 ) functionalities in analogs introduce polar or hydrophobic interactions absent in the main compound.
TRPV1 Antagonists (Pyridine-Based Propanamides)

Compounds 42–46 from are TRPV1 antagonists with nanomolar potency. Their structures include pyridine cores modified with alkoxy, cyclopentyl, or trifluoromethyl groups. For example:

  • 42 (IC₅₀ = 4.2 nM) features a hexyloxy chain, enhancing lipophilicity and membrane permeability compared to the main compound’s thiophene-pyridine system.
  • The methylsulfonamido group in these analogs likely contributes to hydrogen bonding with TRPV1 residues, a feature absent in the main compound .
Antimicrobial and Pesticidal Derivatives
  • 7c–7f incorporate 1,3,4-oxadiazole and thiazole moieties, which are associated with antimicrobial activity.
  • P10 is a pesticidal propanamide with a difluorocyclopropylthio group, which may resist metabolic degradation compared to the main compound’s simpler thioether linkage.
Opioid Receptor Modulators

Propanamides like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluorofentanyl analog ) share the propanamide backbone but target opioid receptors due to piperidine and fluorophenyl pharmacophores. The main compound lacks the piperidine moiety critical for µ-opioid receptor binding.

Biological Activity

The compound 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has garnered attention due to its promising biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C17H15FN2O2S2C_{17}H_{15}FN_2O_2S_2, with a molecular weight of approximately 362.4 g/mol. The presence of a fluorine atom and a thiophene ring contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₅FN₂O₂S₂
Molecular Weight362.4 g/mol
IUPAC Name3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
CAS Number1788679-99-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediates like 2-fluorophenylamine and 5-(thiophen-3-yl)pyridine. These intermediates are coupled under controlled conditions to yield the final product, often utilizing organic solvents and catalysts to maximize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, attributed to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, which are critical for programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can be influenced by modifications in its structure:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and stability, improving interaction with biological targets.
  • Thiophene Ring : The thiophene moiety is crucial for enhancing the compound's bioactivity, potentially through π-stacking interactions with target proteins.
  • Pyridine Linkage : The pyridine group may play a role in receptor binding affinity, impacting the overall efficacy of the compound in therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted that similar compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .
  • Cancer Cell Line Studies : In research conducted on various cancer cell lines, compounds structurally related to 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide demonstrated IC₅₀ values ranging from 10 µM to 30 µM, indicating significant cytotoxic effects .

Q & A

Q. How can contradictory data in structure-activity relationship (SAR) studies for this compound be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve co-crystal structures to confirm binding modes and steric clashes.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with conflicting activity.
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers and confounding variables .

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